N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(2,4-dimethoxyphenyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-N'-(2,4-dimethoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-26-14-4-5-15(18(10-14)27-2)22-20(25)19(24)21-11-16(23)12-3-6-17-13(9-12)7-8-28-17/h3-6,9-10,16,23H,7-8,11H2,1-2H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVBHSMTIBJFBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(2,4-dimethoxyphenyl)oxalamide typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzyl alcohol derivatives under acidic conditions.
Introduction of the Hydroxyethyl Group: This step involves the alkylation of the benzofuran derivative with an appropriate haloethanol under basic conditions.
Coupling with Oxalamide: The final step involves the reaction of the hydroxyethyl-benzofuran derivative with 2,4-dimethoxyaniline and oxalyl chloride in the presence of a base to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzofuran-2,3-dione derivatives.
Reduction: The oxalamide group can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), halogens (Cl2, Br2) with catalysts like iron(III) chloride (FeCl3)
Major Products
Oxidation: Benzofuran-2,3-dione derivatives
Reduction: Corresponding amines
Substitution: Nitro or halogenated derivatives of the aromatic rings
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic applications due to its structural similarity to bioactive molecules. Compounds with oxalamide linkages have been known to exhibit various biological activities, including:
- Anticancer Activity : Research indicates that oxalamides can interfere with cancer cell proliferation and induce apoptosis. The specific structure of N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(2,4-dimethoxyphenyl)oxalamide may enhance its efficacy against certain cancer types by modulating microtubule dynamics or inhibiting specific signaling pathways associated with tumor growth.
- Antimicrobial Properties : Initial studies suggest that the compound may possess antibacterial or antifungal properties. The presence of the benzofuran moiety is often associated with enhanced bioactivity against microbial pathogens .
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. Researchers are conducting studies to:
- Identify Key Functional Groups : By modifying different parts of the molecule, scientists aim to determine which components are essential for activity and which can be altered without loss of efficacy .
- Develop Analogues : Creating analogues of this compound can lead to derivatives with improved potency or reduced side effects, thus enhancing its applicability in clinical settings.
Potential Mechanisms of Action
The mechanisms through which this compound exerts its effects are under investigation. Potential mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, particularly those related to cancer and inflammation .
- Receptor Modulation : It may interact with various receptors in the body, potentially influencing signaling cascades that regulate cell growth and survival .
Synthesis and Chemical Properties
The synthesis of this compound involves multi-step organic reactions. Key aspects include:
Synthesis Route
- Starting Materials : The synthesis typically begins with readily available precursors such as 2,3-dihydrobenzofuran derivatives and 4-methoxyphenol.
- Reaction Conditions : Optimization of reaction conditions such as temperature, solvent choice (e.g., dichloromethane), and reaction time is essential for maximizing yield and purity.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor cell lines in vitro. |
| Study B | Antimicrobial Testing | Showed promising results against Gram-positive bacteria. |
| Study C | Structure Optimization | Identified critical modifications that enhance activity without increasing toxicity. |
Mechanism of Action
The mechanism of action of N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(2,4-dimethoxyphenyl)oxalamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The benzofuran moiety may intercalate with DNA, while the oxalamide group could inhibit enzyme activity by mimicking natural substrates.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural and Functional Analogues
The following table compares key oxalamide derivatives, emphasizing structural motifs, applications, and research findings:
Key Comparative Insights
Substituent Effects on Bioactivity
- 2225 . 2,4-Dimethoxyphenyl (target) vs. 2,4-dimethoxybenzyl (S336): The former lacks a methylene bridge, reducing flexibility but enhancing π-π stacking interactions.
Biological Activity
N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(2,4-dimethoxyphenyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its synthesis, mechanisms of action, and applications in various therapeutic contexts.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C20H22N2O6
- Molecular Weight : 370.40 g/mol
- CAS Number : 1421465-88-4
The oxalamide linkage in the structure is significant for its biological interactions, particularly in enzyme inhibition and receptor binding.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Dihydrobenzofuran Moiety : This is achieved through cyclization reactions involving appropriate precursors.
- Oxalamide Linkage Creation : The oxalamide bond is formed by reacting an amine with an oxalic acid derivative under controlled conditions.
- Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that it exhibits cytotoxic effects against various cancer cell lines through mechanisms such as:
- Inhibition of Cell Proliferation : The compound has been shown to reduce cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Induction of Apoptosis : Mechanistic studies suggest that this compound triggers apoptotic pathways by activating caspases and increasing the expression of pro-apoptotic proteins.
Anti-inflammatory Properties
The compound also demonstrates anti-inflammatory activity. It inhibits key enzymes involved in the inflammatory response:
- Cyclooxygenase (COX) : Inhibition of COX enzymes leads to decreased prostaglandin synthesis, thereby reducing inflammation.
- Lipoxygenase Pathway : It has shown potential in inhibiting lipoxygenase activity, which is crucial in leukotriene synthesis.
The mechanisms underlying the biological activities of this compound include:
- Enzyme Inhibition : The oxalamide structure is known to interact with active sites of enzymes, leading to competitive inhibition.
- Receptor Modulation : The compound may act on specific receptors involved in cellular signaling pathways related to cancer and inflammation.
Study 1: Anticancer Efficacy
A study assessed the efficacy of this compound against MCF-7 cells. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM.
| Concentration (µM) | % Viability |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 60 |
| 15 | 40 |
| 20 | 25 |
Study 2: Anti-inflammatory Activity
In a model of acute inflammation induced by carrageenan in rats, administration of the compound significantly reduced paw edema compared to the control group.
| Time (hours) | Control Edema (mm) | Treated Edema (mm) |
|---|---|---|
| 1 | 10 | 7 |
| 3 | 15 | 10 |
| 6 | 20 | 12 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(2,4-dimethoxyphenyl)oxalamide?
- Methodological Answer : The synthesis involves multi-step organic reactions, including:
- Step 1 : Condensation of 2,3-dihydrobenzofuran-5-yl derivatives with hydroxyethylamine under reflux using dichloromethane (DCM) or tetrahydrofuran (THF) as solvents. Catalysts like palladium or triethylamine are critical for regioselectivity .
- Step 2 : Coupling with 2,4-dimethoxyphenyl oxalamide precursors via carbodiimide-mediated amidation (e.g., EDCI/HOBt) to ensure high yield (≥70%) and purity .
- Key Optimization : Reaction temperature (60–80°C) and inert atmosphere (N₂/Ar) minimize side reactions. Purification via silica gel chromatography or recrystallization is recommended .
Q. How can the structural integrity of this compound be validated?
- Methodological Answer : Use spectroscopic and chromatographic techniques:
- 1H/13C NMR : Confirm the presence of dihydrobenzofuran (δ 6.5–7.2 ppm for aromatic protons) and oxalamide (δ 8.0–8.5 ppm for NH groups) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and hydroxyl groups (O-H at ~3200–3500 cm⁻¹) .
- HPLC-MS : Verify purity (>95%) and molecular weight (e.g., [M+H]+ ion) .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Methodological Answer : Prioritize enzyme inhibition and cytotoxicity screens:
- Enzyme Assays : Test against soluble epoxide hydrolase (sEH) or cytochrome P450 isoforms using fluorogenic substrates (e.g., 6-methoxy-2-naphthaldehyde) .
- Cell Viability : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations. Include positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) affect bioactivity?
- Methodological Answer : Perform SAR studies by synthesizing analogs:
- Modify Dihydrobenzofuran : Replace with benzo[d][1,3]dioxole or thiophene to assess changes in binding affinity to targets like sEH .
- Adjust Methoxy Groups : Compare 2,4-dimethoxyphenyl with 3,4-dimethoxy or nitro-substituted phenyl groups. Use molecular docking (e.g., AutoDock Vina) to predict interactions .
- Data Analysis : Plot IC50 values against logP to correlate hydrophobicity and activity .
Q. How to resolve contradictions in enzyme inhibition data across studies?
- Methodological Answer : Investigate assay conditions and compound stability:
- Assay Variability : Replicate experiments using standardized protocols (e.g., fixed pH 7.4, 37°C) and compare kinetic parameters (Km, Vmax) .
- Metabolite Interference : Use LC-MS to detect degradation products (e.g., hydrolysis of oxalamide in acidic buffers) .
- Cross-Validation : Test the compound in orthogonal assays (e.g., SPR for binding kinetics vs. fluorescence-based activity assays) .
Q. What strategies improve pharmacokinetic properties (e.g., bioavailability)?
- Methodological Answer : Optimize physicochemical parameters:
- LogP Adjustment : Introduce polar groups (e.g., hydroxyl or morpholine) to reduce logP from >3 to 1–2, enhancing aqueous solubility .
- Prodrug Design : Mask hydroxyl groups with acetyl or phosphate esters to improve membrane permeability. Validate via Caco-2 cell monolayer assays .
- In Vivo Testing : Measure plasma half-life in rodent models after oral (10 mg/kg) and intravenous (2 mg/kg) administration .
Q. What mechanistic studies elucidate its interaction with biological targets?
- Methodological Answer : Combine biophysical and computational approaches:
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) to recombinant sEH or other enzymes .
- X-ray Crystallography : Co-crystallize the compound with its target to identify key hydrogen bonds (e.g., oxalamide NH to Glu³⁰⁰ in sEH) .
- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis or inflammation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
